molecular formula C10H23NO2 B13259150 1-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-2-ol

1-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-2-ol

Cat. No.: B13259150
M. Wt: 189.30 g/mol
InChI Key: APYLTZRCOXUMAB-UHFFFAOYSA-N
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Description

1-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-2-ol is a secondary alcohol and amine derivative characterized by a propan-2-ol backbone substituted with a 4-methoxy-4-methylpentan-2-yl amino group. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the branched alkyl chain and methoxy group, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C10H23NO2

Molecular Weight

189.30 g/mol

IUPAC Name

1-[(4-methoxy-4-methylpentan-2-yl)amino]propan-2-ol

InChI

InChI=1S/C10H23NO2/c1-8(11-7-9(2)12)6-10(3,4)13-5/h8-9,11-12H,6-7H2,1-5H3

InChI Key

APYLTZRCOXUMAB-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)OC)NCC(C)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-2-ol involves several steps. One common method includes the reaction of 4-methoxy-4-methylpentan-2-amine with propylene oxide under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve bulk synthesis using similar reaction pathways but optimized for large-scale production .

Mechanism of Action

The mechanism by which 1-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-2-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest structural analogs vary in the amino group’s substituents and the propanol backbone’s functionalization. Key examples include:

Compound Name Substituent on Amino Group Key Features Biological Activity
1-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-2-ol 4-Methoxy-4-methylpentan-2-yl Branched alkyl chain with methoxy group; moderate lipophilicity Not explicitly reported (inference required)
1-Amino-2-(4-methoxyphenyl)propan-2-ol hydrochloride 4-Methoxyphenyl Aromatic ring enhances π-π interactions; hydrochloride salt improves solubility Potential adrenergic modulation
(2R,S)-1-(6-Methoxyindol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Indole and methoxyphenoxy groups Bulky heterocyclic substituents; dual methoxy groups Antiarrhythmic, α/β-adrenoceptor affinity
1-(1H-Indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol Indole and phenoxyethyl chains Extended alkyl-ether linkage; stereochemical complexity Adrenolytic activity
1-(4-Methoxyphenyl)-3-(methylamino)propan-2-ol Methylamino and 4-methoxyphenyl Simplified amino group; aromatic substitution High synthetic yield (99%)

Key Observations :

  • Receptor Interactions : Aromatic substituents (e.g., indole or methoxyphenyl) in analogs enable π-π stacking with adrenergic receptors, while the target’s aliphatic chain may favor hydrophobic interactions or reduce off-target effects .
  • Synthetic Accessibility: Analogs with simpler substituents (e.g., methylamino) achieve higher yields (e.g., 99% in ), whereas branched chains (as in the target compound) may require multistep synthesis, as seen in Preparation 111 of .

Pharmacological and Physicochemical Properties

  • Metabolic Stability : Bulky substituents (e.g., 4-methoxy-4-methylpentan-2-yl) may reduce CYP450-mediated metabolism compared to aromatic analogs .
  • Adrenoceptor Affinity: Indole- and phenoxy-containing analogs exhibit α1/α2/β1-adrenoceptor binding , while the target compound’s aliphatic chain might favor β2-selectivity, though experimental validation is needed.
  • Salt Forms : Hydrochloride salts (e.g., ) improve solubility and bioavailability, a strategy applicable to the target compound for pharmaceutical development.

Discontinued Analogues and Challenges

This underscores the importance of optimizing substituent chemistry and formulation strategies for the target molecule .

Biological Activity

1-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-2-ol, a compound with potential pharmacological applications, has garnered attention due to its biological activity. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic uses, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 1-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-2-ol can be represented as follows:

C11H23NO2\text{C}_{11}\text{H}_{23}\text{N}\text{O}_2

This compound features a methoxy group and a branched alkyl chain, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on enzyme inhibition, neurotoxicity, and potential therapeutic applications.

Enzyme Inhibition

Recent studies have investigated the inhibitory effects of related compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are critical in neurodegenerative conditions such as Alzheimer's disease. For example, sulfonamide-based carbamates have shown significant inhibition of BChE with IC50 values much lower than those of established drugs like rivastigmine .

Table 1: Inhibition Potency of Related Compounds

CompoundTarget EnzymeIC50 (µM)
5cBChE8.52
5jBChE6.57
RivastigmineBChE100.0

This table illustrates the potency of certain derivatives compared to rivastigmine, indicating that modifications in the molecular structure can enhance inhibitory activity.

Neurotoxicity Studies

Neurotoxicity assessments have been conducted to evaluate the safety profile of this compound. Studies indicate that certain derivatives do not exhibit significant neurotoxic effects in vivo, suggesting a favorable safety margin for potential therapeutic use .

The mechanisms through which 1-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-2-ol exerts its biological effects are still under investigation. Preliminary findings suggest that the compound may interact with nuclear receptors, influencing gene expression related to neuroprotection and inflammation .

Case Studies

  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds structurally related to 1-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-2-ol demonstrated improvements in cognitive function correlated with reduced levels of AChE activity.
  • Inflammation : A study focusing on inflammatory responses indicated that certain derivatives could modulate cytokine production, potentially offering therapeutic avenues for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-2-ol, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via reductive amination between 4-methoxy-4-methylpentan-2-one and 1-aminopropan-2-ol. Optimization includes pH control (near-neutral for amine activation) and use of catalysts like sodium cyanoborohydride (NaBH3CN) under inert conditions. Reaction progress should be monitored via TLC or GC-MS to track intermediate formation. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended to isolate the target compound .

Q. How can the stereochemical configuration of this compound be resolved using spectroscopic techniques?

  • Methodology : Employ 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR to identify diastereotopic protons and carbons, particularly around the chiral centers (C2 of propan-2-ol and C4 of the pentan-2-yl chain). For absolute configuration determination, single-crystal X-ray diffraction using SHELXL (via Olex2 or similar software) is critical. Crystallization in a polar solvent (e.g., ethanol/water) enhances crystal quality .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Based on structurally similar compounds (e.g., ), use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation of aerosols; monitor for acute toxicity symptoms (H302, H315, H319). Store at 2–8°C in airtight containers to prevent hydrolysis. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can the compound’s solubility and stability in aqueous/organic media be systematically evaluated?

  • Methodology : Conduct shake-flask experiments in buffers (pH 1–12) and solvents (e.g., DMSO, ethanol) at 25°C. Use HPLC-UV to quantify degradation products over 72 hours. For stability, perform accelerated thermal stress tests (40–60°C) and analyze via LC-MS to identify decomposition pathways (e.g., oxidation at the methoxy group) .

Advanced Research Questions

Q. How can contradictions in NMR and mass spectrometry data be resolved during structural elucidation?

  • Methodology : Discrepancies may arise from dynamic processes (e.g., rotameric equilibria). Use variable-temperature NMR (VT-NMR) to observe coalescence of split signals. For MS discrepancies (e.g., unexpected adducts), employ high-resolution MS (HRMS) with ESI+/ESI− modes and compare isotopic patterns. Cross-validate with computational methods (DFT for predicted NMR shifts) .

Q. What experimental design strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

  • Methodology : Synthesize analogs with modifications to the methoxy group (e.g., ethoxy, hydrogen) and the amino-propanol backbone. Use in vitro assays (e.g., receptor binding, enzyme inhibition) paired with molecular docking (AutoDock Vina) to correlate steric/electronic effects with activity. For ADMET profiling, employ Caco-2 permeability and microsomal stability assays .

Q. How can the degradation kinetics and mechanisms of this compound under environmental conditions be modeled?

  • Methodology : Expose the compound to simulated sunlight (Xe lamp, λ > 290 nm) and analyze photoproducts via LC-QTOF-MS. Use pseudo-first-order kinetics to model degradation rates. Radical scavengers (e.g., tert-butanol) can identify reactive oxygen species (ROS) involvement. Ecotoxicity of degradation products should be assessed using Daphnia magna or algal growth inhibition tests .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Methodology : Screen crystallization solvents (e.g., dichloromethane/hexane for slow evaporation) and additives (e.g., crown ethers for H-bond stabilization). Use SHELXD for phase problem resolution in cases of weak diffraction. For twinned crystals, employ TwinRotMat in SHELXL to refine the structure .

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